Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-acetamido-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-acetamido-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene class. This compound is notable for its complex structure, which includes a bromine atom, an acetamido group, and a diethylaminoethoxy side chain. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-acetamido-1-benzothiophene-3-carboxylate typically involves multiple steps:
Bromination: The starting material, 1-benzothiophene, undergoes bromination to introduce the bromine atom at the 6-position.
Acetamidation: The brominated intermediate is then reacted with acetic anhydride to form the acetamido group at the 2-position.
Esterification: Finally, the carboxylate ester is formed by reacting the intermediate with ethanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the benzothiophene ring.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides or sulfones can be formed from oxidation.
Hydrolysis Products: Carboxylic acids and amines are typical products of hydrolysis.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-acetamido-1-benzothiophene-3-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the diethylaminoethoxy group suggests potential interactions with neurotransmitter systems, while the benzothiophene core may interact with various biological pathways.
Comparison with Similar Compounds
Ethyl 6-bromo-2-acetamido-1-benzothiophene-3-carboxylate: Lacks the diethylaminoethoxy group, which may result in different biological activities.
Ethyl 7-[2-(diethylamino)ethoxy]-2-acetamido-1-benzothiophene-3-carboxylate: Lacks the bromine atom, potentially altering its reactivity and biological properties.
Uniqueness: Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-acetamido-1-benzothiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the bromine atom and the diethylaminoethoxy group distinguishes it from other benzothiophene derivatives, potentially offering unique interactions in biological systems and synthetic applications.
Properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-[2-(diethylamino)ethoxy]-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O4S/c1-5-22(6-2)10-11-26-16-14(20)9-8-13-15(19(24)25-7-3)18(21-12(4)23)27-17(13)16/h8-9H,5-7,10-11H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPRVLHHWJZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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